3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3,4,5-tribromo-1-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br3N3O2/c10-7-8(11)13-14(9(7)12)5-1-3-6(4-2-5)15(16)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWIMVHKGHUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)Br)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379106 | |
| Record name | 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-29-2 | |
| Record name | 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination Using Molecular Bromine
Molecular bromine (Br₂) in dichloromethane or carbon tetrachloride enables electrophilic aromatic substitution at the pyrazole ring’s 3,4,5-positions. A typical protocol involves:
-
Dissolving 1-(4-nitrophenyl)-1H-pyrazole in anhydrous dichlorloromethane under nitrogen.
-
Adding Br₂ dropwise at 0°C to minimize di-bromide byproducts.
-
Stirring for 12–24 hours at room temperature for complete tri-substitution.
Yields range from 65–78%, with purity dependent on stoichiometric control. Excess Br₂ leads to over-bromination, while insufficient amounts result in mono- or di-brominated impurities.
Regioselective Bromination Using N-Bromosuccinimide (NBS)
NBS in dimethylformamide (DMF) offers superior regioselectivity due to its milder reactivity. The process involves:
-
Reacting 1-(4-nitrophenyl)-1H-pyrazole with 3.2 equivalents of NBS in DMF at 25°C.
-
Monitoring reaction progress via thin-layer chromatography (TLC) until starting material depletion (4–6 hours).
This method achieves 82–89% yields with >95% purity, attributed to NBS’s controlled release of bromine radicals.
Regioselective Synthesis Approaches
Ruthenium-Catalyzed Cyclization
A Ru(II)-catalyzed intramolecular oxidative coupling method generates tri-substituted pyrazoles with high regiocontrol. Key steps include:
-
Treating 1-(4-nitrophenyl)-1H-pyrazole with [RuCl₂(p-cymene)]₂ (5 mol%) and AgSbF₆ (20 mol%) in toluene.
-
Introducing bromine sources (e.g., NBS) under O₂ atmosphere to promote C–Br bond formation.
This method achieves 88–92% yields and minimizes positional isomers, leveraging the catalyst’s ability to direct bromination to the 3,4,5-positions.
Microwave-Assisted Solvent-Free Bromination
Microwave irradiation accelerates bromination while eliminating solvents:
-
Mixing 1-(4-nitrophenyl)-1H-pyrazole with NBS (3 eq) and a catalytic amount of FeCl₃.
-
Irradiating at 150 W for 10–15 minutes.
This approach reduces reaction times from hours to minutes, yielding 85–90% product with 98% purity.
Industrial-Scale Production Methods
Continuous Flow Bromination
Large-scale production employs continuous flow reactors to enhance safety and efficiency:
-
Pumping a solution of 1-(4-nitrophenyl)-1H-pyrazole in acetic acid through a reactor column packed with Br₂-silica gel.
-
Maintaining a residence time of 30 minutes at 50°C.
This method achieves 80–85% yields with throughputs of 50–100 kg/day, minimizing bromine handling risks.
Phosphorus Tribromide (PBr₃)-Mediated Bromination
PBr₃ serves as a cost-effective brominating agent in industrial settings:
-
Reacting 1-(4-nitrophenyl)-1H-pyrazole with PBr₃ (4 eq) in tetrahydrofuran (THF).
-
Adding Br₂ (1 eq) to drive the reaction to completion.
-
Distilling off THF and recrystallizing the residue from ethanol.
Yields average 70–75%, with PBr₃ recycling reducing waste.
Purification and Characterization
Purification Techniques
| Method | Conditions | Purity Achieved | Yield Recovery |
|---|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate (7:3) | >99% | 90–95% |
| Recrystallization | Ethanol/water (3:1) | 97–98% | 80–85% |
| Sublimation | 100°C, 0.1 mmHg | 99.5% | 60–70% |
Recrystallization from ethanol/water is preferred for balancing purity and yield.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 3,4,5-tribromo-1-(4-aminophenyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole exhibits significant activity against various bacterial strains. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-Tubercular Activity
Recent investigations have highlighted the potential of pyrazole derivatives in combating tuberculosis. Specifically, this compound has shown promising results in vitro against Mycobacterium tuberculosis. The compound's structural features contribute to its ability to inhibit mycobacterial growth effectively .
Anti-Inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been widely studied. This compound has been reported to exhibit significant inhibition of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug design. SAR studies on pyrazole derivatives indicate that the presence of electron-withdrawing groups (like bromine and nitro) enhances biological activity by improving solubility and interaction with target enzymes.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Increases potency against bacteria |
| Nitro Group | Enhances solubility and bioavailability |
Synthesis and Evaluation
A study conducted by Kees et al. synthesized a series of substituted pyrazoles, including this compound, to evaluate their antidiabetic properties. The findings revealed that certain derivatives exhibited significant hypoglycemic effects in animal models .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound forms stable complexes with proteins involved in inflammation and infection pathways .
Mechanism of Action
The mechanism of action of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors. The bromine atoms and nitrophenyl group play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares the target compound with analogous pyrazole derivatives:
Key Observations :
- The target compound’s higher bromination increases molecular weight and density compared to di-brominated analogs (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) .
- The 4-nitrophenyl group contributes to steric hindrance and electronic effects, differentiating it from compounds with methoxy or alkyl substituents (e.g., compound 38) .
Spectral and Analytical Data
- NMR Trends :
- IR Spectroscopy : Nitro groups exhibit strong absorption near 1530 cm⁻¹, consistent across analogs (e.g., compound 15) .
Biological Activity
3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of this compound through a review of recent studies and findings.
The chemical structure of this compound is characterized by the presence of bromine and nitro groups, which are known to enhance biological activity through various mechanisms. The presence of these substituents can affect the compound's reactivity and interaction with biological targets.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. In one study, pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in terms of minimum inhibitory concentration (MIC) values .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study reported that a series of pyrazole derivatives showed up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs .
Anticancer Activity
Pyrazoles have also been investigated for their anticancer properties. The compound this compound has been evaluated in vitro against various cancer cell lines. In one study, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several case studies have provided insights into the biological efficacy of pyrazole derivatives:
- Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against Mycobacterium tuberculosis (MTB) strains. The study revealed that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics like rifampicin .
- Anti-inflammatory Research : A study focused on the synthesis of nitrophenyl-substituted pyrazoles demonstrated their ability to inhibit inflammatory markers in vitro. The results indicated a dose-dependent response in reducing inflammation in human cell lines .
- Anticancer Evaluation : In another investigation, the effects of this compound were assessed on breast cancer cell lines. The compound showed a notable reduction in cell viability and promoted apoptotic cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of bromine and nitro groups significantly enhances the biological activity of pyrazole derivatives. Modifications at these positions can lead to variations in potency and selectivity towards different biological targets.
| Compound | Substituents | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| A | Tribromo | 12.5 | Antimicrobial |
| B | Nitro | 10 | Anti-inflammatory |
| C | Methyl | 15 | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole, and how can purity be ensured?
- Methodology :
- Multi-step bromination : Start with 1-(4-nitrophenyl)-1H-pyrazole and perform regioselective bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve sequential substitution at the 3,4,5-positions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with NMR (absence of proton signals at pyrazole positions 3,4,5) .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution. Collect data on a diffractometer (e.g., Bruker D8 QUEST) at 100 K.
- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (Br) and anisotropic displacement parameters. Validate geometry with ORTEP-3 for thermal ellipsoid visualization .
Q. What safety protocols are critical when handling this brominated pyrazole derivative?
- Guidelines :
- Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation and nitro group toxicity.
- Store in amber glass vials at 4°C to prevent photodegradation. Monitor for bromine gas release during reactions using gas detectors .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl and tribromo substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to map electron density distribution. The nitro group withdraws electron density, activating the pyrazole ring for nucleophilic aromatic substitution (SNAr), while bromine atoms act as leaving groups .
- Experimental validation : Conduct Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), KCO, DMF/HO). Compare reaction rates with non-brominated analogs via LC-MS kinetics .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antitubulin vs. cytotoxicity)?
- Methodology :
- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HT-29, MCF-7) to differentiate cytotoxic vs. mechanism-specific effects.
- Molecular docking : Simulate binding to β-tubulin (PDB ID: 1SA0) using AutoDock Vina . Correlate docking scores (binding affinity) with experimental IC values to identify false positives from assay interference .
Q. How can computational models predict the compound’s spectroscopic signatures, and what deviations arise experimentally?
- Methodology :
- TD-DFT for UV-Vis : Calculate electronic transitions (CAM-B3LYP/def2-TZVP) in ethanol solvent. Compare with experimental (typically 290–320 nm for nitroaromatics).
- C NMR prediction : Use GIAO (Gauge-Including Atomic Orbitals) at the MP2/cc-pVTZ level. Note discrepancies due to crystal packing effects or solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
